molecular formula C20H11B B1203679 6-Bromobenzo(A)pyrene CAS No. 21248-00-0

6-Bromobenzo(A)pyrene

Cat. No.: B1203679
CAS No.: 21248-00-0
M. Wt: 331.2 g/mol
InChI Key: MJSYSGSEEADMTK-UHFFFAOYSA-N
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Description

6-Bromobenzo(a)pyrene (6-BAP) is a polycyclic aromatic hydrocarbon (PAH) compound that is widely studied in the scientific community due to its potential applications in various fields. 6-BAP is a member of the group of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are ubiquitous in the environment and can be found in various sources such as combustion products, industrial waste, and natural products. 6-BAP is a potent carcinogen, mutagen, and teratogen, and is therefore of interest to researchers studying the effects of environmental pollution on human health. In addition, 6-BAP has been studied for its potential applications in drug delivery and as a biomarker for exposure to PAHs.

Scientific Research Applications

  • Organic Electronics : 6-Bromobenzo[a]pyrene derivatives are used in organic electronics, particularly in the construction of organic light-emitting diodes (OLEDs). Derivatives such as tetrasubstituted carbazole and phenothiazine are synthesized from 6-Bromobenzo[a]pyrene and show promising performance in OLEDs with blue and green emissions (Salunke et al., 2016).

  • Cancer Research : 6-Bromobenzo[a]pyrene is studied for its role in cancer research. For example, its effects on liver enzymes and ascorbic acid excretion in mice have been examined, providing insights into its potential carcinogenicity (Dewhurst & Kitchen, 1973). Additionally, its tumorigenicity in mouse skin and rat mammary gland has been investigated, showing that bromo substitution at C-6 in benzo[a]pyrene reduces or eliminates carcinogenic activity (Cavalieri et al., 2004).

  • Metabolic Studies : Research on the stereoselective metabolism of 6-Bromobenzo[a]pyrene by liver microsomes and the absolute configuration of its metabolites contributes to a better understanding of its metabolic pathways (Fu & Yang, 1982).

  • Environmental Pollutant Analysis : 6-Bromobenzo[a]pyrene is also studied in the context of environmental pollution. For example, its metabolism as a mutagenic environmental pollutant and the metabolic activation involving ring oxidation have been explored (Fu et al., 1982).

Safety and Hazards

6-Bromobenzo(A)pyrene is a polycyclic aromatic hydrocarbon with a significant contribution to inhalation cancer risk .

Biochemical Analysis

Biochemical Properties

6-Bromobenzo(A)pyrene plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in its metabolic activation. These interactions lead to the formation of reactive metabolites that can bind covalently to DNA, proteins, and lipids, causing various biochemical effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to induce cytotoxicity, alter cell proliferation, and cause DNA damage in human colon cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the upregulation of phase I biotransformation enzymes and the formation of DNA adducts, which are indicative of its genotoxic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to DNA, leading to the formation of DNA adducts and subsequent mutagenesis. Additionally, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to cumulative DNA damage and alterations in gene expression, which may contribute to its carcinogenic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular processes, while at high doses, it can induce significant toxic effects, including carcinogenesis. Studies have shown that high doses of this compound can lead to developmental toxicity, immunotoxicity, and neurotoxicity in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes to form reactive metabolites. These metabolites can undergo further biotransformation by phase II enzymes, such as glutathione S-transferases, leading to the formation of conjugates that are excreted from the body. The metabolic activation of this compound is a key step in its genotoxic and carcinogenic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is known to be absorbed through the intestines and distributed to various tissues, including the liver and adipose tissue. The compound can also be transported via the lymphatic system before entering the circulation .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular membranes, where it can interact with lipid bilayers. It does not accumulate in acidic compartments or mitochondria but is found in the endoplasmic reticulum, where it undergoes metabolic activation. The localization of this compound within cellular membranes is crucial for its interaction with cytochrome P450 enzymes and subsequent biochemical effects .

Properties

IUPAC Name

6-bromobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYSGSEEADMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175493
Record name 6-Bromobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

...NUMEROUS CARCINOGENS OF ELECTROPHILIC REACTANT TYPE...BIND TO DNA. ... WITH...B(A)P, THROUGH ITS ACTIVATED FORM, 7,8-DIHYDRODIOL-9,10-EPOXIDE, /ALKYLATION/ REACTION IS THRU 10 CARBON...TO THE 2-AMINO POSITION IN GUANYLIC ACID. IN ADDN, THERE ARE MINOR INTERACTIONS WITH OTHER PURINES & PYRIMIDINES... /BENZO(A)PYRENE/
Record name 6-BROMOBENZO(A)PYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

21248-00-0
Record name 6-Bromobenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21248-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromobenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMOBENZO(A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5Z76T77D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-BROMOBENZO(A)PYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the metabolism of 6-Bromobenzo[a]pyrene?

A1: Studies have shown that 6-Bromobenzo[a]pyrene is metabolized by rat liver microsomes, with a preference for the formation of specific trans-dihydrodiol metabolites. [] This suggests that the compound undergoes enzymatic modifications within the body, likely influencing its activity and fate.

Q2: How does the structure of 6-Bromobenzo[a]pyrene affect its ability to induce lipid peroxidation upon exposure to UVA light?

A2: Research indicates that 6-Bromobenzo[a]pyrene, along with other halogenated polycyclic aromatic hydrocarbons (PAHs), can induce lipid peroxidation when exposed to UVA light. [] While the exact mechanism is not fully elucidated in the provided abstracts, the presence of halogens like bromine likely influences the molecule's photochemical properties and its interaction with lipids, leading to oxidative damage.

Q3: Are there different methods for synthesizing 6-Bromobenzo[a]pyrene and its derivatives?

A3: Yes, researchers have developed different synthetic pathways. One method uses a two-step process starting from 6-Bromobenzo[a]pyrene and involves reactions with lead tetra-acetate and n-butyl-lithium to produce benzo[a]pyren-1-ol. [] Another method uses 6-Bromobenzo[a]pyrene to synthesize tritium-labeled 6-bromobenzo[a]pyrene (benzo[a]pyrene-6-t) and its K-region oxidized derivatives, which are important for studying the compound's metabolism and carcinogenicity. []

Q4: What is the potential carcinogenic risk of 6-Bromobenzo[a]pyrene compared to other halogenated benzo[a]pyrene derivatives?

A4: While the provided abstracts do not directly compare the carcinogenicity of 6-Bromobenzo[a]pyrene to other derivatives, they highlight that halogenated PAHs, including 6-Bromobenzo[a]pyrene, are found in environmental pollutants and have shown tumorigenic activity in animal models. [] This highlights the need for further research into the specific carcinogenic potential of 6-Bromobenzo[a]pyrene and its mechanisms of action.

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